2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F3N5O2S and its molecular weight is 445.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , also known as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core :
- Cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of the Thioacetamide Group :
- Achieved through nucleophilic substitution reactions using thiol-containing reagents.
-
Final Modifications :
- The introduction of the trifluoromethyl phenyl group is performed to enhance biological activity and solubility.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Its mechanism primarily involves the inhibition of specific kinases associated with cancer cell proliferation.
Key Findings :
- In vitro studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives inhibit epidermal growth factor receptor (EGFR), which is critical in many cancers.
- Compound 12b (a related structure) demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating potent inhibitory activity .
The compound is believed to induce apoptosis in cancer cells by:
- Arresting the cell cycle at S and G2/M phases.
- Increasing the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | IC50 (µM) | Biological Activity |
---|---|---|---|
Compound 12b | Pyrazolo[3,4-d]pyrimidine | 0.016 (EGFR WT), 0.236 (EGFR T790M) | EGFR inhibitor |
Erlotinib | Tyrosine Kinase Inhibitor | 0.07 | Anticancer agent |
Compound HS94 | Pyrazolo derivative | Not specified | Potential anticancer activity |
Case Studies
- In Vitro Studies :
- Molecular Docking Studies :
特性
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)11-31-19-26-17-13(18(30)27-19)10-24-28(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJFXJDDOSVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。